molecular formula C8H7N3O3 B13029911 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide

Cat. No.: B13029911
M. Wt: 193.16 g/mol
InChI Key: BTJYJTWMNNKMMI-UHFFFAOYSA-N
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Description

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is a heterocyclic compound that contains both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyfuran-2-carboxylic acid with guanidine to form the pyrimidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

4-methoxyfuro[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C8H7N3O3/c1-13-8-6-4(10-3-11-8)2-5(14-6)7(9)12/h2-3H,1H3,(H2,9,12)

InChI Key

BTJYJTWMNNKMMI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1OC(=C2)C(=O)N

Origin of Product

United States

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